molecular formula C9H9F3N2O2 B6142455 2-((5-(trifluoromethyl)pyridin-2-yl)amino)propanoic acid CAS No. 1032057-04-7

2-((5-(trifluoromethyl)pyridin-2-yl)amino)propanoic acid

Cat. No. B6142455
CAS RN: 1032057-04-7
M. Wt: 234.17 g/mol
InChI Key: URBPETXETAGOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(trifluoromethyl)pyridin-2-yl)amino)propanoic acid, also known as TFPA, is an organic compound with a wide range of applications in scientific research. It is a synthetic molecule with a unique structure that makes it particularly useful for a variety of experiments. TFPA can be used in a variety of fields, including medicine, biochemistry, and pharmacology.

Scientific Research Applications

2-((5-(trifluoromethyl)pyridin-2-yl)amino)propanoic acid has a wide range of applications in scientific research. It has been used in studies of enzyme-catalyzed reactions, protein folding, and drug design. It is also used as a reagent in organic synthesis and as an intermediate in the synthesis of other compounds. In addition, this compound is used in the study of the structure and function of proteins and nucleic acids.

Mechanism of Action

2-((5-(trifluoromethyl)pyridin-2-yl)amino)propanoic acid has been found to act as a competitive inhibitor of enzymes such as cyclooxygenase and lipoxygenase. It has also been found to inhibit the activity of certain proteins, such as the enzyme renin. The mechanism of action of this compound is not completely understood, but it is believed to involve the binding of the compound to specific sites on the enzyme or protein, which prevents the enzyme or protein from functioning normally.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, this compound has been found to have a positive effect on the immune system, as well as to have an inhibitory effect on the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

2-((5-(trifluoromethyl)pyridin-2-yl)amino)propanoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of conditions. In addition, this compound can be used in a variety of experiments, including enzyme-catalyzed reactions, protein folding, and drug design. However, this compound can also be toxic in high concentrations, and it should be handled with care.

Future Directions

Despite its wide range of applications, there are still many areas where 2-((5-(trifluoromethyl)pyridin-2-yl)amino)propanoic acid can be further explored. For example, further research could be done to better understand the mechanism of action of this compound and its effects on various biochemical and physiological processes. In addition, further research could be done to explore the potential of this compound as an anti-cancer agent, as well as its potential use in the treatment of other diseases. Finally, further research could be done to explore the potential of this compound as a drug delivery system.

Synthesis Methods

2-((5-(trifluoromethyl)pyridin-2-yl)amino)propanoic acid can be synthesized through a variety of methods. One common method is the reaction of 2-amino-5-trifluoromethylpyridine with propanoic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of this compound and the corresponding amide, which can be separated using column chromatography. Other methods of synthesis include the use of catalysts such as palladium or ruthenium, which can be used to reduce the reaction time and improve the yield of the product.

properties

IUPAC Name

2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-5(8(15)16)14-7-3-2-6(4-13-7)9(10,11)12/h2-5H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBPETXETAGOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=NC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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